2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride
Overview
Description
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the thienopyrimidine family, known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Mechanism of Action
Target of Action
The primary targets of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride are Mycobacteria . This compound has shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG .
Mode of Action
It’s known that the compound exhibits antimycobacterial activity, suggesting it interacts with its targets to inhibit their growth or survival .
Biochemical Pathways
Given its antimycobacterial activity, it likely interferes with essential biochemical pathways in mycobacteria .
Result of Action
The result of the action of this compound is the inhibition of Mycobacteria growth. Some compounds in this class have shown very good antimycobacterial activity, with minimum inhibitory concentrations (MIC) in the range of 6–8 μM .
Biochemical Analysis
Biochemical Properties
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. This compound has been shown to exhibit inhibitory activity against enzymes such as acetyl-CoA carboxylase and cytochrome bd oxidase . These interactions are crucial as they can modulate metabolic pathways and cellular respiration. The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting their activity and affecting the overall biochemical processes within the cell.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis . Additionally, it has shown potential as an epidermal growth factor receptor inhibitor, which can affect cell proliferation and survival . These effects are mediated through the modulation of signaling pathways and the inhibition of key enzymes involved in cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to their active sites. For example, its interaction with cytochrome bd oxidase inhibits the enzyme’s function, leading to a disruption in cellular respiration . Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell growth and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibitory effects on target enzymes and cellular processes, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as antimicrobial and anticancer activities . At higher doses, it can induce toxic or adverse effects, including cytotoxicity and organ damage. The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl-CoA carboxylase, which plays a crucial role in fatty acid metabolism . By inhibiting this enzyme, the compound can alter metabolic flux and affect the levels of various metabolites. Additionally, its interaction with cytochrome bd oxidase impacts cellular respiration and energy production, further influencing metabolic pathways within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biological effects . The distribution pattern of this compound is critical for its therapeutic efficacy and can influence its pharmacokinetic properties.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the mitochondria can enhance its inhibitory effects on cytochrome bd oxidase, thereby disrupting cellular respiration and energy production. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 2-aminothiophene with formamidine acetate in the presence of a suitable solvent like N-methylpyrrolidone at elevated temperatures . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of halogenated thienopyrimidine derivatives.
Scientific Research Applications
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Lacks the methyl group at the 2-position.
2-chlorothieno[2,3-d]pyrimidin-4-amine: Contains a chlorine atom instead of a methyl group.
2-methylthieno[3,2-d]pyrimidin-4-amine: Different positioning of the nitrogen atoms in the pyrimidine ring.
Uniqueness
2-methylthieno[2,3-d]pyrimidin-4(3H)-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. Its ability to inhibit the PI3K/AKT/mTOR pathway with high selectivity makes it a promising candidate for further drug development .
Properties
IUPAC Name |
2-methyl-3H-thieno[2,3-d]pyrimidin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS.ClH/c1-4-8-6(10)5-2-3-11-7(5)9-4;/h2-3H,1H3,(H,8,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBSVQPNKOKQNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1559062-08-6 | |
Record name | Thieno[2,3-d]pyrimidin-4(1H)-one, 2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1559062-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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